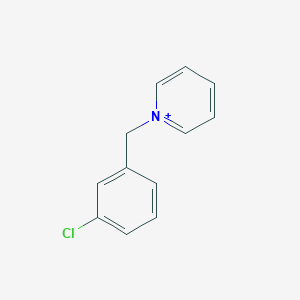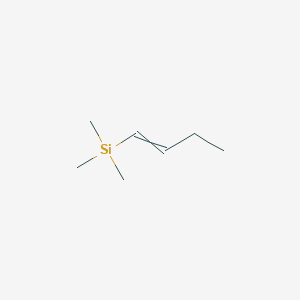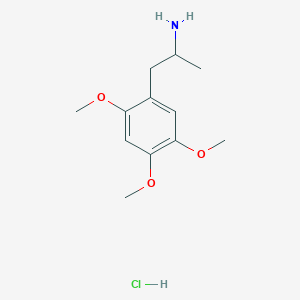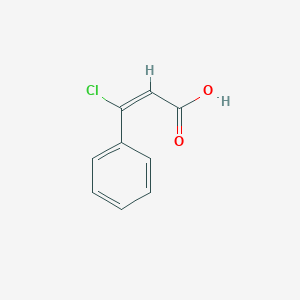
Aristololactam-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aristololactam-glucoside (ALG) is a naturally occurring compound found in many plants, including Aristolochia spp. and Asarum spp. It has been studied extensively for its potential medicinal properties, including anti-inflammatory, anti-tumor, and anti-bacterial effects.
Mécanisme D'action
Aristololactam-glucoside exerts its effects through various mechanisms, including inhibition of inflammatory cytokines, induction of apoptosis, and inhibition of bacterial growth. Aristololactam-glucoside has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of many diseases. Aristololactam-glucoside has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, Aristololactam-glucoside has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects:
Aristololactam-glucoside has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit bacterial growth. Aristololactam-glucoside has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Aristololactam-glucoside has several advantages for lab experiments. It is a naturally occurring compound that can be easily extracted from plants. It is also relatively stable and can be stored for long periods of time. However, Aristololactam-glucoside has some limitations for lab experiments. It is difficult to obtain large quantities of pure Aristololactam-glucoside, and its synthesis can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on Aristololactam-glucoside. One area of interest is the development of Aristololactam-glucoside-based therapeutics for the treatment of various diseases, including cancer and infectious diseases. Another area of interest is the study of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of Aristololactam-glucoside. Additionally, further research is needed to determine the optimal dosage and administration of Aristololactam-glucoside for therapeutic use.
Méthodes De Synthèse
Aristololactam-glucoside can be synthesized through various methods, including extraction from plants, chemical synthesis, and biotransformation. The most common method involves the extraction of Aristololactam-glucoside from Aristolochia spp. or Asarum spp. plants. The plant material is first dried and ground, and then extracted with a solvent such as ethanol or methanol. The extract is then purified using various chromatographic techniques to obtain pure Aristololactam-glucoside.
Applications De Recherche Scientifique
Aristololactam-glucoside has been extensively studied for its potential medicinal properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial effects. Aristololactam-glucoside has also been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and infectious diseases.
Propriétés
Numéro CAS |
17413-41-1 |
|---|---|
Formule moléculaire |
C8H11N5O2 |
Poids moléculaire |
455.4 g/mol |
Nom IUPAC |
14-methoxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one |
InChI |
InChI=1S/C23H21NO9/c1-30-13-4-2-3-9-10(13)5-12-16-11(6-14-21(17(9)16)32-8-31-14)22(29)24(12)23-20(28)19(27)18(26)15(7-25)33-23/h2-6,15,18-20,23,25-28H,7-8H2,1H3/t15-,18-,19+,20-,23+/m1/s1 |
Clé InChI |
GIDCUQKCIZAUKW-AUJACXKFSA-N |
SMILES isomérique |
COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES |
COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)C6C(C(C(C(O6)CO)O)O)O |
SMILES canonique |
COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)C6C(C(C(C(O6)CO)O)O)O |
Synonymes |
6-glucopyranosyl-8-methoxybenzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)one aristololactam beta-D-glucoside aristololactam-glucoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)


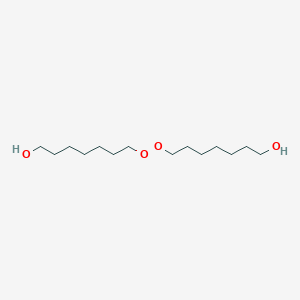

![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)

